physicochemical properties of 2-(2-Amino-1,3-thiazol-4-yl)acetamide
physicochemical properties of 2-(2-Amino-1,3-thiazol-4-yl)acetamide
An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Amino-1,3-thiazol-4-yl)acetamide
Introduction
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds, including sulfur drugs, antibiotics, and various targeted therapeutic agents.[1] Molecules incorporating this moiety exhibit a wide range of activities, from antimicrobial and anti-inflammatory to anticancer effects.[2][3][4][5] 2-(2-Amino-1,3-thiazol-4-yl)acetamide is a fundamental exemplar of this class, serving as both a key synthetic intermediate and a structural motif for drug discovery programs.[6]
A thorough understanding of a compound's physicochemical properties is paramount in the journey from a chemical entity to a viable drug candidate. These properties—solubility, lipophilicity (LogP), and ionization state (pKa)—govern the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule, ultimately dictating its bioavailability and therapeutic efficacy.[7][8]
This technical guide provides a comprehensive analysis of the core . It is designed for researchers, scientists, and drug development professionals, offering not only a summary of its characteristics but also detailed, field-proven experimental protocols for their determination. The emphasis is placed on the causality behind experimental choices, ensuring that the described methodologies are robust, reproducible, and self-validating.
Section 1: Molecular Identity and Structural Attributes
The foundational step in characterizing any compound is to establish its precise molecular identity.
| Identifier | Value | Source |
| Chemical Name | 2-(2-amino-1,3-thiazol-4-yl)acetamide | |
| CAS Number | 220041-33-8 | |
| Molecular Formula | C₅H₇N₃OS | |
| Molecular Weight | 157.19 g/mol | (Calculated) |
| SMILES | C1=C(N=C(S1)N)CC(=O)N | (Canonical) |
Structural Analysis: 2-(2-Amino-1,3-thiazol-4-yl)acetamide possesses several key functional groups that dictate its chemical behavior and physicochemical properties:
-
2-Aminothiazole Ring: A heterocyclic aromatic system containing two potential basic centers: the endocyclic nitrogen and the exocyclic amino group. This ring system is a critical pharmacophore in many approved drugs.
-
Primary Amide Moiety (-CONH₂): A neutral but highly polar group capable of acting as both a hydrogen bond donor and acceptor. This significantly influences solubility and interactions with biological targets.
-
Methylene Bridge (-CH₂-): A flexible linker connecting the thiazole ring to the acetamide group.
Section 2: Core Physicochemical Properties: A Quantitative Overview
The interplay of a compound's solid-state and solution-phase properties is critical for its development. The following table summarizes the key physicochemical parameters for 2-(2-Amino-1,3-thiazol-4-yl)acetamide. It is important to note that while some properties can be predicted computationally, experimental determination remains the gold standard for accuracy in drug development.[8][9]
| Property | Experimental Value | Significance in Drug Development |
| Melting Point (°C) | Data not available in provided sources. | Influences solubility, dissolution rate, and stability of the solid form. |
| Aqueous Solubility | Data not available in provided sources. | A critical factor for oral absorption and formulation development. Poor solubility can lead to low bioavailability.[10] |
| pKa (Acid Dissociation Constant) | Data not available in provided sources. | Determines the extent of ionization at physiological pH (approx. 7.4), which impacts solubility, permeability across membranes, and receptor binding.[7] |
| LogP (Octanol-Water Partition Coefficient) | Data not available in provided sources. | Measures lipophilicity, which affects a compound's ability to cross cell membranes, its distribution in the body, and potential for metabolism and toxicity.[8][11] |
Section 3: Experimental Determination of Key Physicochemical Parameters
This section provides detailed, step-by-step protocols for the experimental determination of the most critical physicochemical properties. These methods are presented as self-validating systems, incorporating best practices for accuracy and reproducibility.
Aqueous Solubility Determination
Theoretical Background: Solubility is the maximum concentration of a substance that can dissolve in a solvent to form a saturated solution at a given temperature and pressure.[10] For pharmaceutical compounds, aqueous solubility is a primary determinant of the dissolution rate and, consequently, bioavailability. The "shake-flask" method is the most reliable and widely accepted technique for determining equilibrium solubility.[12][13]
Protocol 3.1: Equilibrium Solubility via the Shake-Flask Method
-
Preparation of Media: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions. Filter the buffer through a 0.22 µm filter.
-
Sample Preparation: Add an excess amount of solid 2-(2-Amino-1,3-thiazol-4-yl)acetamide to a known volume of the prepared buffer in a sealed glass vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.[13]
-
Equilibration: Agitate the vials in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. The stability of the compound under these conditions should be verified.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, use centrifugation to separate the solid from the supernatant.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration of the dissolved compound is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Validation and Reporting: The experiment should be performed in at least triplicate. The solubility is reported as the average concentration (e.g., in µg/mL or mM) with the standard deviation.
Causality and Best Practices:
-
Why use excess solid? To ensure the solution is truly saturated, which is the definition of equilibrium solubility.
-
Why agitate for 24-72 hours? To ensure the system has reached a true thermodynamic equilibrium between the solid and dissolved states.
-
Why use HPLC for quantification? It provides high sensitivity and specificity, allowing for accurate measurement and separation from any potential impurities or degradants.
Workflow Visualization:
Caption: Workflow for Shake-Flask Solubility Determination.
pKa Determination
Theoretical Background: The pKa is the negative logarithm of the acid dissociation constant and represents the pH at which a compound is 50% ionized and 50% neutral. For a molecule like 2-(2-Amino-1,3-thiazol-4-yl)acetamide with basic nitrogen atoms, the pKa values are critical for predicting its charge state in different biological compartments. Potentiometric titration is a highly accurate and standard method for pKa determination.[7][14]
Protocol 3.2: pKa Determination by Potentiometric Titration
-
System Calibration: Calibrate a pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM). Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[7]
-
Titration Setup: Place the sample solution in a jacketed vessel on a magnetic stirrer to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂. Immerse the calibrated pH electrode into the solution.
-
Acidic Titration: Acidify the sample solution to ~pH 2 with a standardized HCl solution (e.g., 0.1 M).
-
Titration Execution: Titrate the solution by adding small, precise increments of a standardized NaOH solution (e.g., 0.1 M). Record the pH value after each addition, ensuring the reading is stable (signal drift < 0.01 pH units/minute). Continue the titration until ~pH 12.[7][14]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence points, which are identified as the inflection points on the titration curve.
-
Validation and Reporting: Perform the titration a minimum of three times. Report the average pKa value(s) with the standard deviation.
Causality and Best Practices:
-
Why maintain constant ionic strength? To keep activity coefficients constant, ensuring the measured pH accurately reflects hydrogen ion concentration changes due to ionization of the compound.
-
Why purge with nitrogen? To prevent atmospheric CO₂ from dissolving and forming carbonic acid, which would interfere with the titration of a basic compound.
-
Why perform multiple titrations? To ensure the reliability and reproducibility of the determined pKa values.[7]
Workflow Visualization:
Caption: Workflow for Potentiometric pKa Determination.
LogP Determination
Theoretical Background: The octanol-water partition coefficient (P) is a measure of a compound's differential solubility between a lipophilic solvent (n-octanol) and an aqueous solvent (water). It is commonly expressed as its logarithm (LogP). LogP is a key indicator of a drug's ability to permeate biological membranes.[15] While the shake-flask method is the definitive standard, HPLC-based methods are often used for higher throughput.[9][16]
Protocol 3.3: LogP Determination by the Shake-Flask Method (OECD 107)
-
Phase Preparation: Prepare a phosphate buffer (e.g., pH 7.4) and n-octanol. Pre-saturate each phase by shaking them together for 24 hours, followed by separation. This ensures the two phases are in equilibrium before the experiment begins.[16]
-
Sample Preparation: Prepare a stock solution of the test compound. Accurately weigh the compound and dissolve it in the pre-saturated n-octanol or buffer, depending on its expected solubility.[16]
-
Partitioning: Combine the pre-saturated n-octanol and buffer in a flask or vial at a defined volume ratio. Add a small aliquot of the compound's stock solution.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 2 hours) to allow the compound to partition between the two phases and reach equilibrium.[16]
-
Phase Separation: Separate the two phases by centrifugation.[16]
-
Quantification: Accurately measure the concentration of the compound in both the n-octanol and the aqueous phase using a suitable analytical technique like HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
-
Validation and Reporting: The experiment should be conducted in triplicate. Report the average LogP value and standard deviation.
Causality and Best Practices:
-
Why pre-saturate the solvents? To account for the mutual solubility of n-octanol and water, preventing volume changes during the experiment that would affect concentration measurements.[16]
-
Why use centrifugation? To ensure a clean and complete separation of the two phases, preventing cross-contamination which is a common source of error.
-
Why measure concentration in both phases? As a self-validating check. The total amount of compound recovered from both phases should match the initial amount added.
Workflow Visualization:
Caption: Workflow for Shake-Flask LogP Determination.
Section 4: Spectroscopic and Spectrometric Characterization
Spectroscopic data provides the structural fingerprint of a molecule. While actual spectra are obtained experimentally, the expected features for 2-(2-Amino-1,3-thiazol-4-yl)acetamide can be predicted based on its structure.
-
¹H NMR (Proton NMR):
-
Amide protons (-CONH₂): Two broad singlets, typically downfield.
-
Amino protons (-NH₂): A broad singlet.
-
Thiazole proton (-CH=): A singlet in the aromatic region.
-
Methylene protons (-CH₂-): A singlet integrating to two protons.
-
-
¹³C NMR (Carbon NMR):
-
Five distinct signals are expected, corresponding to the five carbon atoms.
-
C=O (Amide): A signal in the range of 170-175 ppm.
-
Thiazole C=N: A signal significantly downfield.
-
Other Thiazole Carbons: Two signals in the aromatic/olefinic region.
-
Methylene Carbon (-CH₂-): A signal in the aliphatic region.
-
-
Infrared (IR) Spectroscopy:
-
N-H stretching (Amine & Amide): Broad bands in the 3100-3500 cm⁻¹ region.
-
C=O stretching (Amide I): A strong, sharp absorption around 1650-1680 cm⁻¹.
-
N-H bending (Amide II): An absorption around 1600-1640 cm⁻¹.
-
C=N stretching (Thiazole): An absorption in the 1500-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
In electrospray ionization (ESI) positive mode, the expected molecular ion peak would be the protonated molecule [M+H]⁺ at m/z 158.0.
-
Conclusion
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